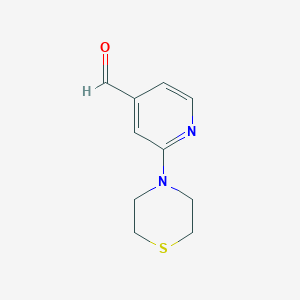
2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde is a chemical that features both a thiomorpholine and a pyridine moiety. While the specific compound is not directly mentioned in the provided papers, we can infer from the related structures that it would likely exhibit interesting binding properties due to the presence of both heterocyclic rings. The thiomorpholine ring could potentially offer sulfur and nitrogen donor atoms for metal coordination, while the pyridine ring could provide a nitrogen donor atom.
Synthesis Analysis
Although the exact synthesis of 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde is not detailed in the provided papers, a related ligand, 2,6-bis(thiomorpholinomethyl)pyridine (L), has been synthesized and its metal complexes studied . The synthesis of such ligands typically involves the formation of a Schiff base by reacting an amine with an aldehyde, followed by the introduction of the thiomorpholine moiety. The synthesis route for the related ligand could provide insights into potential methods for synthesizing 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde.
Molecular Structure Analysis
The molecular structure of 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde is not directly analyzed in the papers. However, the related ligand 2,6-bis(thiomorpholinomethyl)pyridine forms complexes with palladium(II), copper(II), and nickel(II) where the ligand acts in a tridentate fashion using its three nitrogen atoms, leaving the sulfur atoms uncoordinated . This suggests that the thiomorpholine and pyridine rings in 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde could similarly participate in metal coordination, potentially leading to a variety of coordination geometries depending on the metal center involved.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde. However, the study of the related ligand's metal complexes indicates that the ligand can form stable complexes with various metal ions . This implies that 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde could also engage in coordination chemistry, potentially forming complexes with different metals, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde are not described in the provided papers. Nonetheless, the structural features of the compound suggest that it would have polarized electronic structures due to the presence of the heterocyclic rings and the aldehyde group. This polarization could influence its solubility, boiling and melting points, and reactivity. The related compounds exhibit hydrogen bonding, which could also be a feature of 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde, affecting its crystal packing and stability .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study on novel chitosan Schiff bases, which are related to the chemical family of 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde, showed significant antimicrobial activity against a range of gram-negative and gram-positive bacteria as well as fungi. These Schiff bases, derived from heterocyclic moieties, demonstrated that their antimicrobial efficacy was dependent on the specific Schiff base moiety present. Notably, these compounds exhibited no cytotoxic activity, indicating their potential safety for further applications (Hamed et al., 2020).
Heterocyclic Compound Synthesis
Research into the synthesis of heterocyclic compounds, which include structures similar to 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde, has been explored. One study involved the synthesis of substituted tetrahydroquinoline-3-carbonitriles via a multicomponent reaction, indicating the versatility of these chemical frameworks in creating diverse and potentially bioactive compounds (Dyachenko et al., 2015).
Organic Synthesis and Catalysis
In organic chemistry, the applications of compounds related to 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde extend to catalysis and synthesis methodologies. For instance, the reaction of bis(chloromethylidene)thiomorpholin-4-amine with various aldehydes, including pyridinecarbaldehyde derivatives, led to the formation of trans isomer hydrazones. This highlights the compound's role in facilitating the synthesis of complex organic molecules (Martynov et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-thiomorpholin-4-ylpyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-8-9-1-2-11-10(7-9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESFZSHCANCGBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640222 |
Source


|
| Record name | 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde | |
CAS RN |
898289-24-2 |
Source


|
| Record name | 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

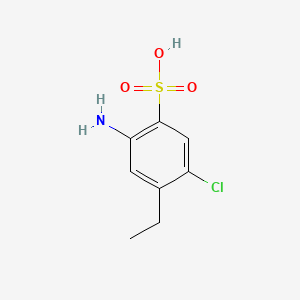
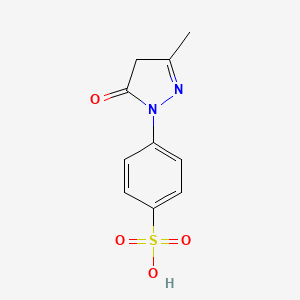
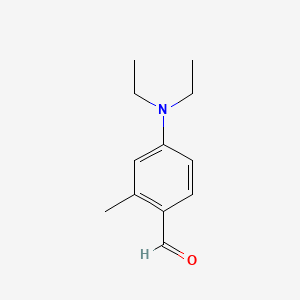
![4-[(2-Cyanoethyl)methylamino]benzaldehyde](/img/structure/B1345214.png)


![8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1345224.png)
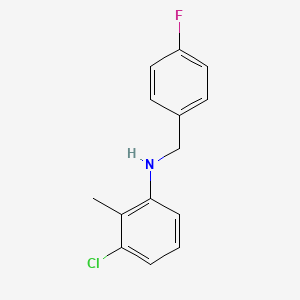

![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)
![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)


